molecular formula C20H38Cl2N2O3S2 B1662884 Cevimeline (hydrochloride hemihydrate) CAS No. 153504-70-2

Cevimeline (hydrochloride hemihydrate)

Katalognummer B1662884
CAS-Nummer: 153504-70-2
Molekulargewicht: 489.6 g/mol
InChI-Schlüssel: ZSTLCHCDLIUXJE-GMLJRNIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cevimeline is a synthetic analog of the natural alkaloid muscarine. It is a selective and orally active muscarinic M1 and M3 receptor agonist . It stimulates secretion by the salivary glands and can be used as a sialogogue for xerostomia . It is indicated by the Food and Drug Administration for the treatment of dry mouth associated with Sjögren’s syndrome .


Molecular Structure Analysis

The molecular formula of Cevimeline is C10H17NOS•HCl•½ H2O . Its structural formula is cis-2’-methylspiro {1-azabicyclo [2.2.2] octane-3, 5’ - [1,3] oxathiolane} hydrochloride, hydrate (2:1) .


Chemical Reactions Analysis

Cevimeline is metabolized by isozymes CYP2D6 and CYP3A3/4. After 24 hours, 86.7% of the dose was recovered (16% unchanged, 44.5% as cis and trans-sulfoxide, 22.3% of the dose as glucuronic acid conjugate and 4% of the dose as N-oxide of cevimeline) .


Physical And Chemical Properties Analysis

Cevimeline hydrochloride hemihydrate is a white to off-white crystalline powder with a melting point range of 201°C and 203°C. It is freely soluble in alcohol and chloroform, very soluble in water, and virtually insoluble in ether . The molecular weight is 253.79 .

Wissenschaftliche Forschungsanwendungen

Crystallographic and Physicochemical Properties

  • Structural Characterization : Cevimeline, a muscarinic receptor agonist, has been structurally characterized as a hydrochloride hemihydrate. The cis-isomer of cevimeline is used in pharmaceutical formulations due to its less dense crystal packing and higher solubility compared to the trans-isomer. Single crystal X-ray analyses of both isomers were performed, which is vital for understanding the drug's behavior and stability (Stepanovs et al., 2016).

Pharmacological and Clinical Applications

  • Muscarinic Agonist Properties : Cevimeline has been studied for its effectiveness in treating xerostomia (dry mouth) symptoms in Sjögren’s syndrome. As a muscarinic agonist, it has shown efficacy in stimulating salivary secretion, thereby alleviating xerostomia (Leung et al., 2008).
  • Review of Clinical Usefulness : In clinical settings, cevimeline has been useful for treating xerostomia in Sjögren’s syndrome patients. Clinical trials have demonstrated its ability to improve symptoms of oral dryness and difficulties in chewing, swallowing, and speaking (Yasuda & Niki, 2002).
  • Long-term Efficacy and Safety : Studies have also focused on the long-term safety and efficacy of cevimeline in treating postirradiation xerostomia in patients with head-and-neck cancer. These studies emphasize its tolerability and effectiveness in increasing salivary flow over extended periods (Chambers et al., 2007).

Molecular and Mechanistic Insights

  • Mechanism of Action in Saliva and Tear Secretions : Research has investigated how cevimeline induces saliva and tear secretions in rats and mice. The studies suggest that cevimeline acts through direct stimulation of muscarinic receptors in salivary and lacrimal glands, which is beneficial for patients with Sjögren’s syndrome and those who have undergone X-ray exposure in the head and neck (Iga et al., 1998).

Diagnostic and Prognostic Applications

  • Efficacy Prediction in Sjögren’s Syndrome : A study focused on identifying clinical and immunological factors influencing the efficacy of cevimeline in treating xerostomia in Sjögren’s syndrome patients. The results highlighted the importance of sialography and minor salivary gland biopsy in predicting thetreatment's effectiveness (Yamada et al., 2007).

Exploration of Other Applications

  • Gastrointestinal Motility : Cevimeline’s effect on gastrointestinal motility was explored in patients with non-ulcer dyspepsia. The study showed improvement in dyspepsia symptoms upon cevimeline administration, suggesting potential therapeutic applications beyond xerostomia (Chiba et al., 2007).

Molecular Mechanisms and Pharmacokinetics

  • Salivation Mechanism and Ion Dynamics : Research on cevimeline-induced salivation in mice highlighted its unique mechanism, particularly the decreased Na+ content in saliva due to specific activation of Na+/H+ exchange. This finding provides insights into the drug’s action at the molecular level (Kondo et al., 2011).
  • Metabolic Pathways : Studies have identified the human drug-metabolizing enzymes involved in the metabolism of cevimeline, such as CYP2D6/3A4 in the liver and FMOI in the kidney. This knowledge is crucial for understanding the pharmacokinetics and potential drug interactions (Washio et al., 2001).

Impact on Salivary Gland Function and Aquaporins

  • Influence on Aquaporins : An immunohistochemistry study focused on the effects of chronic cevimeline administration on aquaporin localization in the salivary glands of Sjögren's syndrome mouse models. The results suggested that cevimeline maintains proper localization of AQP-5 in acinar cells, potentially enhancing salivation (Nakamura et al., 2013).

Safety And Hazards

Cevimeline is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

Cevimeline is currently used for the treatment of symptoms of dry mouth in patients with Sjögren’s Syndrome . As our understanding of its mechanism of action and its effects on the body continues to grow, it may find use in other therapeutic areas in the future.

Eigenschaften

IUPAC Name

(5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2/t2*8?,10-;;;/m11.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTLCHCDLIUXJE-MMPAUJBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1O[C@]2(CN3CCC2CC3)CS1.CC1O[C@]2(CN3CCC2CC3)CS1.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38Cl2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cevimeline (hydrochloride hemihydrate)

CAS RN

153504-70-2
Record name (2R,5R)-2-Methylspiro[1,3-oxathiolane-5,8'-1-azabicyclo[2.2.2]octane] hydrate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cevimeline (hydrochloride hemihydrate)
Reactant of Route 2
Cevimeline (hydrochloride hemihydrate)
Reactant of Route 3
Cevimeline (hydrochloride hemihydrate)
Reactant of Route 4
Cevimeline (hydrochloride hemihydrate)
Reactant of Route 5
Cevimeline (hydrochloride hemihydrate)
Reactant of Route 6
Cevimeline (hydrochloride hemihydrate)

Citations

For This Compound
3
Citations
LA Sorbera, J Castaner - Drugs of the Future, 2000 - access.portico.org
… Cevimeline hydrochloride hemihydrate is obtained from the above mentioned hydrochloride by a complex work-up using water, isopropanol and n-hexane (4). …
Number of citations: 7 access.portico.org
GS Gibbons, H Gould, VMY Lee, A Crowe… - Journal of Biological …, 2023 - ASBMB
Alzheimer's disease (AD) is characterized by the presence of tau protein inclusions and amyloid beta (Aβ) plaques in the brain, with Aβ peptides generated by cleavage of the amyloid …
Number of citations: 4 www.jbc.org
塩沢明 - 日本薬理学雑誌, 2002 - jstage.jst.go.jp
塩酸セビメリン水和物 (商品名: サリグレン® カプセル 30 mg (日本化薬株式会社)) は雪印乳業株式会社および日本化薬株式会社により共同で開発された, キヌクリジン環を基本構造とする新規な…
Number of citations: 3 www.jstage.jst.go.jp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.